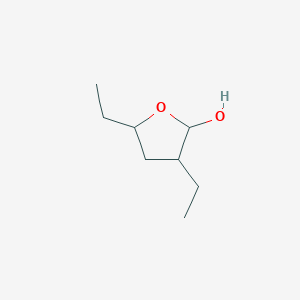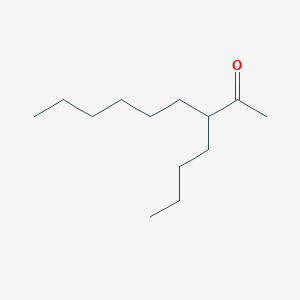
2-Furanol, 3,5-diethyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanol, 3,5-diethyltetrahydro- is a heterocyclic organic compound belonging to the furan family. This compound is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, 3,5-diethyltetrahydro- typically involves the hydrogenation of furfural derivatives. One common method is the catalytic hydrogenation of 2,5-dimethylfuran under specific conditions, such as using a palladium catalyst at elevated temperatures and pressures . The reaction conditions are crucial to ensure the selective formation of the desired compound.
Industrial Production Methods
Industrial production of 2-Furanol, 3,5-diethyltetrahydro- often involves the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as purification and distillation to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanol, 3,5-diethyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furans .
Wissenschaftliche Forschungsanwendungen
2-Furanol, 3,5-diethyltetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Furanol, 3,5-diethyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique ring structure allows it to participate in a range of biochemical processes, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A related compound with similar chemical properties but different substitution patterns.
2,5-Furan-dicarboxylic acid: Another furan derivative with distinct applications in polymer chemistry.
Furfuryl alcohol: A furan compound used in the production of resins and polymers
Uniqueness
2-Furanol, 3,5-diethyltetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
57261-86-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3,5-diethyloxolan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-3-6-5-7(4-2)10-8(6)9/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
YQRSVCLVNTXQGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(OC1O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

